![molecular formula C20H21N3O3 B13099147 D-Tryptophan, N-L-phenylalanyl- CAS No. 66421-20-3](/img/structure/B13099147.png)
D-Tryptophan, N-L-phenylalanyl-
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Overview
Description
D-Tryptophan, N-L-phenylalanyl- is a dipeptide composed of D-tryptophan and N-L-phenylalanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-L-phenylalanyl- typically involves the coupling of D-tryptophan and N-L-phenylalanyl using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of D-Tryptophan, N-L-phenylalanyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: The aromatic rings in both tryptophan and phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Nutritional Applications
1. Role in Protein Synthesis:
D-Tryptophan is involved in protein synthesis and serves as a precursor for neurotransmitters such as serotonin. Research indicates that the incorporation of D-Tryptophan into dietary proteins can enhance the nutritional profile of food products. For instance, a study demonstrated that tryptophan-fortified infant formulas significantly improved growth metrics in infants .
2. Dietary Supplementation:
D-Tryptophan has been studied for its effects on mood and sleep regulation. Its role as a serotonin precursor suggests potential benefits in managing conditions like depression and anxiety. Clinical trials have shown that supplementation with D-Tryptophan can lead to improvements in mood and cognitive function .
Antimicrobial Properties
1. Food Preservation:
Recent systematic reviews have highlighted the antimicrobial effects of D-Tryptophan against food-borne pathogens. Studies indicate that D-Tryptophan exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria when used in food models . The compound not only inhibits bacterial growth but also prevents biofilm formation, making it a promising natural preservative.
2. Mechanism of Action:
The antimicrobial mechanism of D-Tryptophan appears to involve altering the extracellular environment of pathogens, which weakens their cellular integrity. It has been found to reduce the initial adhesion of pathogenic cells, thereby preventing biofilm development . The compound's efficacy is influenced by factors such as temperature and salt concentration, which can enhance its antimicrobial effects when combined with other stressors .
Case Studies
1. Case Study on Food Models:
In a study examining the effectiveness of D-Tryptophan in various food matrices, it was found that its antimicrobial effects were more pronounced in high-fat products like heavy cream compared to lower-fat options like milk. This difference was attributed to variations in water activity and osmotic stress conditions .
2. Clinical Trials on Mood Enhancement:
A clinical trial involving participants with chronic stress demonstrated that consumption of a tryptophan-rich protein hydrolysate led to significant increases in plasma tryptophan levels and improved mood under acute stress conditions. This suggests that dietary sources rich in D-Tryptophan can be beneficial for mental health management .
Data Tables
Mechanism of Action
The mechanism of action of D-Tryptophan, N-L-phenylalanyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aminoacyl-tRNA synthetases and peptide receptors.
Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and metabolic regulation
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Phenylalanine: An essential amino acid and precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: A non-essential amino acid derived from phenylalanine and involved in the synthesis of catecholamines
Uniqueness
D-Tryptophan, N-L-phenylalanyl- is unique due to its combination of D-tryptophan and N-L-phenylalanyl, which imparts distinct structural and functional properties. This dipeptide can exhibit different biological activities compared to its individual amino acid components, making it valuable for specialized applications in research and industry .
Biological Activity
D-Tryptophan, N-L-phenylalanyl- is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways involving tryptophan derivatives. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, and implications for health and disease.
Overview of D-Tryptophan and N-L-Phenylalanyl-
D-Tryptophan is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several bioactive compounds, including serotonin and melatonin. N-L-phenylalanyl- is a derivative that may enhance the bioavailability and efficacy of tryptophan-related metabolites.
Synthesis and Metabolic Pathways
D-Tryptophan can be synthesized through various biochemical pathways. The primary pathways include:
-
Serotonin Pathway :
- D-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase.
- 5-HTP is then decarboxylated to serotonin, which further converts to melatonin via several enzymatic steps.
-
Kynurenine Pathway :
- D-Tryptophan is metabolized into kynurenine through the action of indoleamine 2,3-dioxygenase (IDO).
- This pathway leads to the production of several metabolites with neuroprotective and immunomodulatory effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of D-tryptophan against foodborne pathogens. A systematic review indicated that D-tryptophan exhibits significant inhibitory effects on various bacteria, making it a candidate for food preservation strategies .
Neuropharmacological Effects
D-Tryptophan's role in serotonin synthesis links it to mood regulation and sleep disorders. Research has shown that supplementation with D-tryptophan can improve sleep quality and alleviate symptoms of depression by enhancing serotonin levels .
Case Studies
-
Case Study on Sleep Disorders :
- A clinical trial involving participants with insomnia demonstrated that those supplemented with D-tryptophan reported improved sleep quality compared to a placebo group. The study attributed this effect to increased serotonin levels leading to enhanced melatonin production.
-
Antimicrobial Efficacy :
- In vitro studies showed that D-tryptophan significantly reduced the growth of pathogenic bacteria such as Escherichia coli and Salmonella enterica. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities of D-Tryptophan
Table 2: Metabolic Pathways Involving Tryptophan Derivatives
Pathway | Key Enzymes | End Products |
---|---|---|
Serotonin | Tryptophan hydroxylase | 5-HTP, Serotonin, Melatonin |
Kynurenine | Indoleamine 2,3-dioxygenase (IDO) | Kynurenine, Niacin |
Properties
CAS No. |
66421-20-3 |
---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18+/m0/s1 |
InChI Key |
JMCOUWKXLXDERB-FUHWJXTLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Origin of Product |
United States |
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